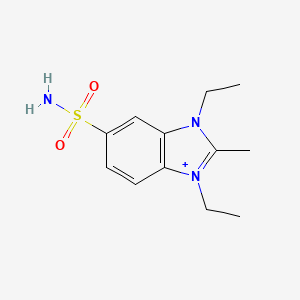
1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a sulfamoyl group, which can enhance its biological activity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or its derivatives.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodiazoles.
科学研究应用
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can enhance binding affinity and selectivity, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the sulfamoyl group, which may result in different biological activity.
1,3-DIETHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM: Similar structure but different substitution pattern, affecting its properties.
Uniqueness
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of both ethyl and methyl groups along with the sulfamoyl group. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C12H18N3O2S+ |
|---|---|
分子量 |
268.36 g/mol |
IUPAC 名称 |
1,3-diethyl-2-methylbenzimidazol-1-ium-5-sulfonamide |
InChI |
InChI=1S/C12H18N3O2S/c1-4-14-9(3)15(5-2)12-8-10(18(13,16)17)6-7-11(12)14/h6-8H,4-5H2,1-3H3,(H2,13,16,17)/q+1 |
InChI 键 |
MGDASVPXXFSLJF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)N)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
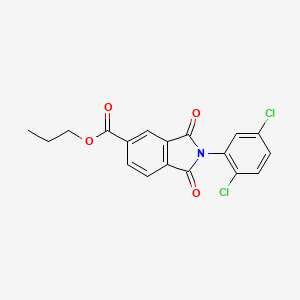
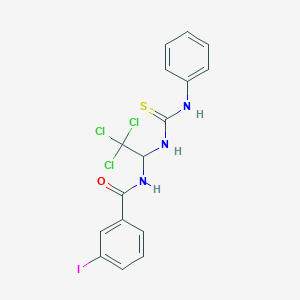
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
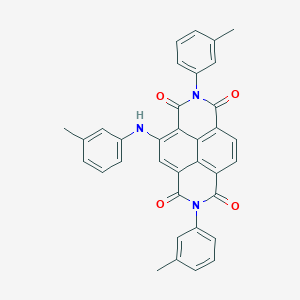
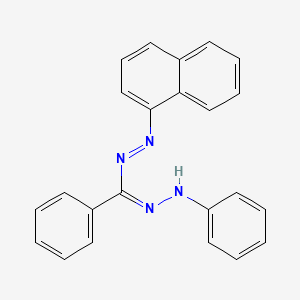
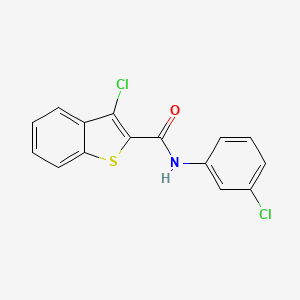
![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
